BENGHE Foundational & Exploratory

Check Availability & Pricing

Seladelpar: A Comprehensive Technical Guide
on its Molecular Structure and Chemical
Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Seladelpar

Cat. No.: B1681609

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seladelpar (brand name Livdelzi) is a potent and selective agonist of the peroxisome
proliferator-activated receptor delta (PPARJ), a nuclear receptor that plays a critical role in
regulating metabolic and inflammatory pathways. It has received accelerated approval for the
treatment of primary biliary cholangitis (PBC), a chronic autoimmune liver disease, in adult
patients who have an inadequate response to or are intolerant to ursodeoxycholic acid
(UDCA). This technical guide provides an in-depth overview of the molecular structure,
chemical properties, and mechanism of action of Seladelpar, including detailed experimental
protocols for key assays and a summary of its pharmacokinetic profile.

Molecular Structure

Seladelpar is a synthetic, orally bioavailable small molecule. It is a single R-enantiomer and is
formulated as a lysine dihydrate salt for clinical use.
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Identifier Value
2-[4-[(2R)-2-ethoxy-3-[4-
IUPAC Name (trifluoromethyl)phenoxy]propyl]sulfanyl-2-

methylphenoxylacetic acid

Chemical Formula (Free Acid)

C21H23F305S

Molecular Weight (Free Acid)

444.47 g/mol

SMILES (Free Acid)

CCO--INVALID-LINK--COC1=CC=C(C(F)
(F)F)C=C1

Chemical Formula (Lysine Dihydrate Salt)

C21H23F305S:CeH14N202-2H20

Molecular Weight (Lysine Dihydrate Salt)

626.68 g/mol

CAS Number (Free Acid)

851528-79-5

Brand Names

Livdelzi, Lyvdelzi

Developmental Codes

MBX-8025, RWJ-800025

Chemical Properties

Seladelpar is a white to off-white powder. Its solubility in water is pH-dependent, being slightly

soluble at low pH and very soluble at high pH.

Selectivity

Seladelpar is a highly selective agonist for PPARJ. In vitro studies have demonstrated its

potency and selectivity over other PPAR isoforms, PPARa and PPARYy.

Parameter PPARS PPAR« PPARy
ECso (nM) 20.2 1640 3530
Efficacy (%) 99.3 41.0 58.5

ECso (Half-maximal effective concentration) is a measure of the concentration of a drug which

induces a response halfway between the baseline and maximum after a specified exposure
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time. Efficacy is the maximal response induced by the drug.

Pharmacokinetics

Pharmacokinetic data from a study in patients with normal renal function and varying degrees
of renal impairment are summarized below. Following a single oral dose of 10 mg Seladelpar,
the mean Cmax was observed at a median Tmax of approximately 2.8 hours.

) Moderate
Normal Renal Mild Renal Renal Severe Renal
ena
Parameter Function Impairment . Impairment
Impairment
(n=12) (n=8) (n=8)
(n=8)
Cmax (ng/mL) 85.6 (33.37) 83.8 (36.10) 82.0 (37.64) 69.3 (14.65)
Tmax (hr) 2.0 (0.5, 6.0) 2.8 (1.0, 10.0) 3.3(1.0, 6.0) 2.8 (1.0, 4.0)
AUCo-inf
709 (298.5) 806 (420.7) 812 (449.2) 711 (254.1)
(hr*ng/mL)
t/2 (hr) 4.8 (1.18) 7.9 (3.04) 5.8 (3.52) 5.1 (1.47)

Data are presented as mean (SD) for Cmax, AUCo-inf, and t1/2, and median (range) for Tmax.

Metabolism

Seladelpar is primarily metabolized in the liver by cytochrome P450 enzymes. In vitro studies
have identified CYP2C9 as the major enzyme involved, with minor contributions from CYP2C8
and CYP3A4. This leads to the formation of three major, pharmacologically inactive
metabolites: Seladelpar sulfoxide (M1), desethyl-Seladelpar (M2), and desethyl-Seladelpar
sulfoxide (M3).

Mechanism of Action and Signaling Pathway

Seladelpar exerts its therapeutic effects by activating PPARJ, a nuclear receptor that regulates
the transcription of genes involved in bile acid synthesis, inflammation, and lipid metabolism.

The activation of PPARJ by Seladelpar in hepatocytes leads to the induction of Fibroblast
Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK)
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signaling pathway. This cascade of events ultimately results in the downregulation of
Cholesterol 7a-hydroxylase (CYP7AL), the rate-limiting enzyme in the synthesis of bile acids
from cholesterol. The reduction in bile acid synthesis helps to alleviate the cholestatic liver
injury characteristic of PBC.
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Seladelpar's mechanism of action signaling pathway.

Experimental Protocols
TR-FRET Competitive Binding Assay for PPARJ

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)
competitive binding assay to determine the affinity of a test compound for the PPARS ligand-
binding domain (LBD).

Materials:

PPARS-LBD, GST-tagged

e Tb-anti-GST Antibody

e Fluormone™ Pan-PPAR Green (fluorescent ligand)
e TR-FRET PPAR Assay Buffer

 Dithiothreitol (DTT)

e Test compound (e.g., Seladelpar)

o Control Competitor (e.g., GW0742)

o 384-well black polypropylene plates
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o Fluorescence plate reader with TR-FRET capability (excitation at 340 nm, emission at 495
nm and 520 nm)

Procedure:

e Prepare Complete TR-FRET PPAR Assay Buffer: Add DTT to the TR-FRET PPAR Assay
Buffer to a final concentration of 5 mM. Prepare this buffer fresh daily.

e Prepare Reagent Solutions:

o Test Compound/Control Dilutions: Prepare serial dilutions of the test compound and a
known PPARS ligand (control competitor) at 2x the final desired concentration in the
complete assay buffer.

o Fluorescent Ligand Solution: Prepare a 4x solution of Fluormone™ Pan-PPAR Green in
the complete assay buffer.

o PPAR&S-LBD/Antibody Mixture: Prepare a 4x solution containing the GST-tagged PPAR®-
LBD and Th-anti-GST antibody in the complete assay buffer.

e Assay Assembly:
o Add 10 pL of the 2x test compound or control dilutions to the wells of a 384-well plate.
o Add 5 pL of the 4x Fluorescent Ligand Solution to each well.
o Add 5 pL of the 4x PPARS-LBD/Antibody Mixture to each well.

 Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

o Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission at
495 nm (terbium donor) and 520 nm (fluorescein acceptor) with a 100 us delay after
excitation at 340 nm.

e Data Analysis:

o Calculate the TR-FRET ratio for each well by dividing the 520 nm emission by the 495 nm
emission.
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o Plot the TR-FRET ratio against the log of the test compound concentration.

o Determine the ICso value by fitting the data to a sigmoidal dose-response curve.

Reagent Preparation Assay Assembly & Incubation
Prepare Complete Add 10 pL of 2x
Assay Buffer Compound/Control to Plate
Prepare 2x Test Prepare 4x Prepare 4x PPARS-LBD/ Add 5 pL of 4x
Compound/Control Dilutions Fluorescent Ligand Antibody Mixture Fluorescent Ligand

'

Add 5 pL of 4x
PPARJ-LBD/Antibody

'

Incubate at RT
(1-2 hours)

Data Acquisit&n & Analysis

Read Plate on TR-FRET
Reader (Ex:340, Em:495/520)

'

Calculate TR-FRET Ratio
(520nm / 495nm)

'

Plot Ratio vs.
Log[Compound]

'

Determine ICso
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Workflow for the TR-FRET competitive binding assay.

PPARJ Transactivation Assay

This protocol describes a cell-based reporter gene assay to measure the ability of a test
compound to activate PPARd-mediated gene transcription.

Materials:

HEK293 cells (or other suitable cell line)

o DMEM supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin
o PPARDJ expression plasmid

 Luciferase reporter plasmid containing PPAR response elements (PPRES)

o Transfection reagent (e.g., FUGENE 6)

e Test compound (e.g., Seladelpar)

o Control agonist (e.g., GW501516)

o Luciferase assay reagent

e Luminometer

Procedure:

e Cell Culture and Seeding: Culture HEK293 cells in supplemented DMEM. Seed the cells into
96-well plates at an appropriate density and allow them to adhere overnight.

e Transfection:

o Prepare a transfection mixture containing the PPARd expression plasmid, the PPRE-
luciferase reporter plasmid, and the transfection reagent in serum-free medium, according
to the manufacturer's instructions.
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o Add the transfection mixture to the cells and incubate for 24 hours.

e Compound Treatment:

o Prepare serial dilutions of the test compound and control agonist in cell culture medium.

o Remove the transfection medium from the cells and replace it with the medium containing
the test compounds or controls.

o Incubate the cells for an additional 24 hours.

e Cell Lysis:

o Remove the medium and wash the cells with PBS.

o Add a passive lysis buffer to each well and incubate for 15 minutes at room temperature
with gentle shaking to lyse the cells.

e Luciferase Assay:

o Add the luciferase assay reagent to each well.

o Measure the luminescence using a luminometer.

o Data Analysis:

o Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla
luciferase) if applicable.

o Plot the normalized luciferase activity against the log of the test compound concentration.

o Determine the ECso value by fitting the data to a sigmoidal dose-response curve.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Cell Preparation

Culture HEK293 Cells

'

Seed Cells into
96-well Plates

Transfection

Prepare Transfection Mix
(Plasmids + Reagent)

'

Transfect Cells
(24-hour incubation)

Compound Treatment

Prepare Compound
Dilutions

'

Treat Cells with
Compounds (24-hour incubation)

Assay &JAnalysis

Lyse Cells

'

Measure Luciferase
Activity

'

Analyze Data and
Determine ECso

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/10

Tech Support


https://www.benchchem.com/product/b1681609?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Seladelpar: A Comprehensive Technical Guide on its
Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1681609#the-molecular-structure-and-chemical-
properties-of-seladelpar]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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